molecular formula C23H18ClN3O B11585774 6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11585774
M. Wt: 387.9 g/mol
InChI Key: IRIHCDLMTMWEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family. This class of compounds is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable acid catalyst, such as glacial acetic acid or hydrochloric acid . The reaction is often carried out under reflux conditions to ensure complete conversion. Microwave irradiation has also been employed to accelerate the reaction, resulting in shorter reaction times and higher yields .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and employing catalysts like cerium (IV) oxide nanoparticles. These methods enhance the efficiency and scalability of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of the DNA helix. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells . Additionally, the compound has been shown to modulate multidrug resistance by interacting with ATP-binding cassette transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline stands out due to its unique chlorophenoxypropyl group, which enhances its DNA intercalating ability and cytotoxic effects. This structural feature differentiates it from other indoloquinoxaline derivatives and contributes to its potent biological activities .

Properties

Molecular Formula

C23H18ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

6-[3-(2-chlorophenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H18ClN3O/c24-17-9-2-6-13-21(17)28-15-7-14-27-20-12-5-1-8-16(20)22-23(27)26-19-11-4-3-10-18(19)25-22/h1-6,8-13H,7,14-15H2

InChI Key

IRIHCDLMTMWEJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5Cl

Origin of Product

United States

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